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Cat. No.: B1674042 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR)

of FR901464, a potent natural product that functions as a spliceosome inhibitor. Through a

comprehensive review of published data, this document summarizes the key structural features

of FR901464 and its analogs that govern their biological activity. Detailed experimental

protocols for key assays, quantitative data on the activity of various analogs, and visualizations

of the underlying molecular mechanisms are presented to serve as a valuable resource for

researchers in the fields of oncology, chemical biology, and drug discovery.

Introduction
FR901464 is a natural product isolated from Pseudomonas sp. that has demonstrated potent

antitumor activity.[1] Its unique mechanism of action involves the inhibition of the spliceosome,

the cellular machinery responsible for pre-mRNA splicing.[2] Specifically, FR901464 and its

analogs bind to the SF3b complex, a core component of the U2 snRNP, thereby arresting

spliceosome assembly and inducing cell cycle arrest and apoptosis in cancer cells.[2][3] The

remarkable potency and novel mechanism of FR901464 have spurred significant interest in its

development as a potential anticancer therapeutic and as a chemical probe to study the

intricate process of RNA splicing.

This guide delves into the critical structural motifs of the FR901464 core that are essential for

its biological activity. By examining the data from various synthetic analogs, we aim to provide a

clear understanding of the SAR of this fascinating molecule.
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Quantitative Biological Activity of FR901464 and
Analogs
The antiproliferative activity of FR901464 and its synthetic analogs has been evaluated against

a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition

(GI50) and 50% inhibitory concentration (IC50) values, providing a quantitative comparison of

their potencies.

Compound Cell Line GI50 (nM) IC50 (nM) Reference

FR901464 MCF-7 (Breast) 1.1 1.8 [1][2]

A549 (Lung) - 1.3 [2]

HCT116 (Colon) - 0.61 [2]

SW480 (Colon) - 1.0 [2]

P388 (Murine

Leukemia)
- 3.3 [2]

Multiple Cancer

Cell Lines
- 0.6 - 3.4 [4]

Meayamycin MCF-7 (Breast) 0.01 - [1]

Spliceostatin A In vitro splicing - 10 [5]

FR901464

Diastereomers

(47, 49, 50)

In vitro splicing - 1000 - 1500 [5]

FR901464

Diastereomers

(48, 51, 52)

In vitro splicing - 10000 - 35000 [5]

2'-Me

meayamycin D

Multiple Cancer

Cell Lines
127 - 240 - [6]

Experimental Protocols
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Cell Proliferation Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by

50% (GI50).

Materials:

96-well cell culture plates

Cancer cell line of interest

Complete culture medium

FR901464 or analog stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere

overnight.

Prepare serial dilutions of the test compound in complete culture medium. A vehicle control

(medium with the same final concentration of DMSO) should also be prepared.

Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions or

vehicle control.

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified

incubator with 5% CO2.

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the

formation of formazan crystals.
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Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and plot a dose-response curve to determine the GI50 value.

In Vitro Splicing Assay
This assay evaluates the ability of a compound to inhibit the splicing of a pre-mRNA substrate

in a cell-free system.

Materials:

Synthetic 32P-labeled pre-mRNA substrate

HeLa cell nuclear extract

ATP

Test compound (FR901464 or analog)

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Phosphorimager

Procedure:

Set up splicing reactions containing the 32P-labeled pre-mRNA substrate, HeLa cell nuclear

extract, and ATP.

Add the test compound at various concentrations to the reactions. A control reaction with

DMSO should be included.

Incubate the reactions at 30°C for a specified time to allow for splicing to occur.

Stop the reactions and isolate the RNA products.
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Separate the pre-mRNA, splicing intermediates, and mRNA product by denaturing PAGE.

Visualize the radiolabeled RNA species using a phosphorimager.

Quantify the amount of pre-mRNA and mRNA to determine the splicing efficiency and

calculate the IC50 value for splicing inhibition.[5]

Visualizing the Molecular Landscape
Mechanism of Action: Spliceosome Inhibition
FR901464 exerts its cytotoxic effects by directly interfering with the pre-mRNA splicing

machinery. The molecule binds to the SF3b complex, a critical component of the U2 snRNP,

which is responsible for recognizing the branch point sequence within the intron. This binding

event stalls the assembly of the spliceosome at an early stage, preventing the subsequent

catalytic steps of splicing. The accumulation of unspliced pre-mRNAs and the subsequent

disruption of protein synthesis ultimately lead to cell cycle arrest and apoptosis.
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Mechanism of FR901464 Action on the Spliceosome
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Caption: FR901464 binds to the SF3b complex, inhibiting U2 snRNP incorporation and stalling

spliceosome assembly at Complex A.

Cellular Consequences of Spliceosome Inhibition
The inhibition of pre-mRNA splicing by FR901464 has profound downstream effects on cellular

processes. The accumulation of unspliced pre-mRNAs and the resulting deficit of mature

mRNAs for essential proteins trigger a cellular stress response. This leads to the activation of
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cell cycle checkpoints, primarily causing arrest at the G1 and G2/M phases. Prolonged cell

cycle arrest and the inability to produce proteins necessary for survival ultimately activate the

apoptotic cascade, leading to programmed cell death.
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Cellular Pathways Affected by FR901464
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Caption: Inhibition of the spliceosome by FR901464 leads to downstream effects including cell

cycle arrest and apoptosis.

Experimental Workflow: Synthesis of Meayamycin
The total synthesis of meayamycin, a potent analog of FR901464, is a complex multi-step

process. The following diagram outlines a key fragment coupling strategy, highlighting the

convergent nature of the synthesis.

Synthetic Workflow for Meayamycin Fragment Coupling

Left-Hand Fragment
(Amide-containing Tetrahydropyran)

Cross-Metathesis
(Grubbs Catalyst)

Right-Hand Fragment
(Epoxide-containing Tetrahydropyran)

Coupled Intermediate Meayamycin

Final Deprotection
& Purification

Click to download full resolution via product page

Caption: A convergent cross-metathesis reaction is a key step in the total synthesis of

meayamycin.

Conclusion
The structure-activity relationship of FR901464 is a rich and evolving field of study. The data

presented in this guide highlight the critical importance of the core tetrahydropyran rings and

the epoxide functionality for potent spliceosome inhibition. The development of synthetic

analogs like meayamycin has demonstrated that modifications to the FR901464 scaffold can

lead to improved stability and even greater potency. The detailed experimental protocols and

mechanistic diagrams provided herein are intended to facilitate further research into this

promising class of anticancer agents. A deeper understanding of the SAR of FR901464 will

undoubtedly pave the way for the design and synthesis of novel spliceosome inhibitors with

enhanced therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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